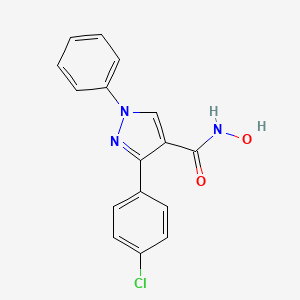![molecular formula C16H14F3NO2S B7534527 N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide](/img/structure/B7534527.png)
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide, also known as DFP-10825, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and glucose homeostasis, and its inhibition has been proposed as a potential therapeutic approach for the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
PTP1B is a negative regulator of insulin signaling, and its inhibition by N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide leads to increased insulin receptor phosphorylation and downstream signaling, resulting in enhanced glucose uptake and metabolism in insulin-sensitive tissues such as skeletal muscle and adipose tissue. N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide has been shown to have several biochemical and physiological effects, including increased insulin sensitivity, glucose uptake, and metabolism in insulin-sensitive tissues, such as skeletal muscle and adipose tissue. N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide also improves lipid metabolism, reduces inflammation, and enhances mitochondrial function in diabetic animal models. Additionally, N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide has been shown to have neuroprotective effects in a mouse model of Alzheimer's disease, suggesting its potential use in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity for PTP1B inhibition, its ability to improve glucose and lipid metabolism without causing hypoglycemia or weight gain, and its potential use in the treatment of type 2 diabetes and other metabolic disorders. However, there are also some limitations to its use in lab experiments, including the need for further studies to determine its long-term safety and efficacy, as well as the need for more research to understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide, including the development of more potent and selective PTP1B inhibitors, the investigation of its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease, and the exploration of its neuroprotective effects in other neurodegenerative disorders. Additionally, more research is needed to understand its mechanism of action and potential side effects, as well as its long-term safety and efficacy in humans.
Synthesemethoden
The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide involves several steps, including the reaction of 2-fluorophenol with 4-chloro-3-nitrotoluene to form 4-(2-fluorophenoxy)-3-nitrotoluene, followed by reduction of the nitro group using palladium on carbon and hydrogen gas to yield 4-(2-fluorophenoxy)-3-aminotoluene. The final step involves the reaction of 4-(2-fluorophenoxy)-3-aminotoluene with difluoromethylthiol and propanoyl chloride to form N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide has been extensively studied in vitro and in vivo for its potential therapeutic effects on type 2 diabetes and other metabolic disorders. In vitro studies have shown that N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide inhibits PTP1B activity in a dose-dependent manner, leading to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in diabetic animal models have demonstrated that N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide improves glucose tolerance, insulin sensitivity, and lipid metabolism, without causing hypoglycemia or weight gain.
Eigenschaften
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c17-13-3-1-2-4-14(13)22-10-9-15(21)20-11-5-7-12(8-6-11)23-16(18)19/h1-8,16H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERCDQWFNHPYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)NC2=CC=C(C=C2)SC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)
![N-(3-morpholin-4-ylsulfonylphenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7534469.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)


![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)

![1-[1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534513.png)
![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)

![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534521.png)